molecular formula C24H21Br2N3O3 B11542719 2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-methylbenzoate

2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-methylbenzoate

Cat. No.: B11542719
M. Wt: 559.2 g/mol
InChI Key: KLRDNNLTWNGKLQ-XODNFHPESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-methylbenzoate is a complex organic compound that features multiple functional groups, including bromine atoms, an amide group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-methylbenzoate typically involves multiple steps:

    Amidation: The formation of the amide group involves the reaction of 4-methylphenylamine with acetic anhydride to form N-(4-methylphenyl)acetamide.

    Condensation: The condensation reaction between the amide and the aldehyde group on the phenyl ring forms the imine linkage.

    Esterification: The final step involves the esterification of the phenyl ring with 3-methylbenzoic acid in the presence of a dehydrating agent such as sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization would be essential.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the imine group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2) through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOH in aqueous solution or NH3 in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of phenols or substituted amines.

Scientific Research Applications

2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-methylbenzoate has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its complex structure and multiple functional groups.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the bromine atoms and the amide group could enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-methylbenzoate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both bromine atoms and an amide group provides distinct reactivity patterns compared to other similar compounds.

Properties

Molecular Formula

C24H21Br2N3O3

Molecular Weight

559.2 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C24H21Br2N3O3/c1-15-6-8-20(9-7-15)27-14-22(30)29-28-13-18-11-19(25)12-21(26)23(18)32-24(31)17-5-3-4-16(2)10-17/h3-13,27H,14H2,1-2H3,(H,29,30)/b28-13+

InChI Key

KLRDNNLTWNGKLQ-XODNFHPESA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC(=C3)C

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC(=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.